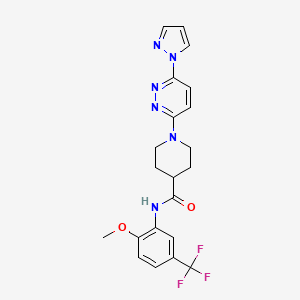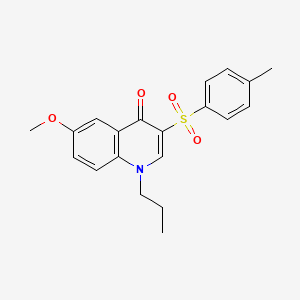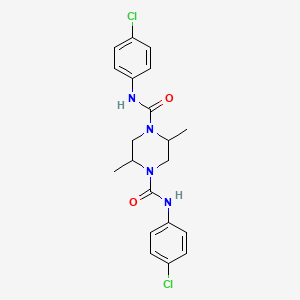![molecular formula C10H14F2O2 B2910194 (1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2490314-36-6](/img/structure/B2910194.png)
(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid” belongs to the class of organic compounds known as bicyclo[3.3.1]nonanes . These are organic compounds containing a bicyclo[3.3.1]nonane moiety .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be similar to other bicyclo[3.3.1]nonane derivatives. The hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be similar to other bicyclo[3.3.1]nonane derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be similar to other bicyclo[3.3.1]nonane derivatives .Aplicaciones Científicas De Investigación
(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid has shown potential as a building block for the synthesis of novel peptides and peptidomimetics. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, this compound has been studied for its potential as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid acts as a proline mimic, which allows it to interact with proline-binding sites on proteins. This interaction can lead to changes in protein conformation and function, which can be exploited for therapeutic purposes.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activity of several enzymes, including matrix metalloproteinases and dipeptidyl peptidase IV. It has also been shown to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid's unique structure and proline-mimicking properties make it a valuable tool for studying protein-protein interactions and developing new drugs. However, its synthesis can be challenging, and its potential toxicity and side effects need to be carefully evaluated.
Direcciones Futuras
Future research on (1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid could focus on the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Additionally, this compound could be used as a chiral auxiliary in asymmetric synthesis to produce novel compounds with potential therapeutic applications. Further studies on the mechanism of action and potential side effects of this compound could also provide valuable insights into its potential as a drug candidate.
Métodos De Síntesis
(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid can be synthesized through a multistep process that involves the reaction of cyclohexanone with fluorine gas to form 2,2,2-trifluorocyclohexanone, followed by a Diels-Alder reaction with maleic anhydride to form the bicyclic intermediate. The final step involves the hydrolysis of the intermediate to form this compound.
Safety and Hazards
Propiedades
IUPAC Name |
(1R,5S)-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c11-10(12)4-6-1-7(5-10)3-8(2-6)9(13)14/h6-8H,1-5H2,(H,13,14)/t6-,7+,8? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBLMTDLXVJGHM-DHBOJHSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CC(C2)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1CC(C2)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

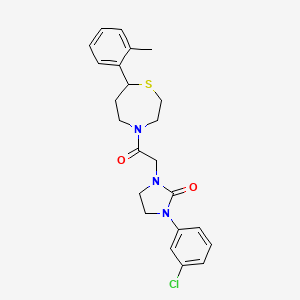

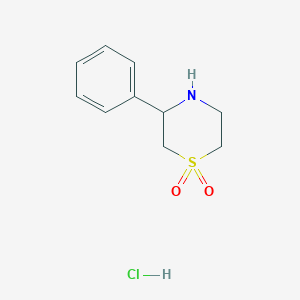
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2910116.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2910118.png)
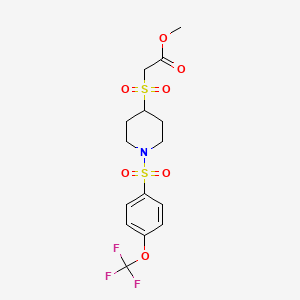
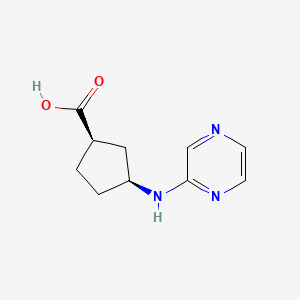
![1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2910121.png)
![(1E)-1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime](/img/structure/B2910122.png)
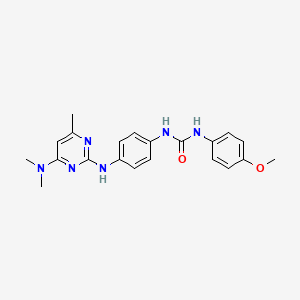
![2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide](/img/structure/B2910129.png)
